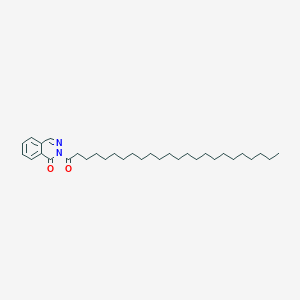
2-Tetracosanoylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetracosanoylphthalazin-1(2H)-one is a synthetic organic compound characterized by a phthalazinone core with a tetracosanoyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetracosanoylphthalazin-1(2H)-one typically involves the acylation of phthalazinone with tetracosanoic acid or its derivatives. A common synthetic route includes:
Starting Materials: Phthalazinone and tetracosanoic acid.
Catalysts and Reagents: Acid chlorides, anhydrides, or coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and may require heating to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetracosanoylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phthalazinone core or the tetracosanoyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Tetracosanoylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Tetracosanoylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tetracosanoyl side chain could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different side chains.
Long-Chain Fatty Acid Derivatives: Compounds with long aliphatic chains similar to the tetracosanoyl group.
Uniqueness
2-Tetracosanoylphthalazin-1(2H)-one is unique due to the combination of its phthalazinone core and long tetracosanoyl side chain, which imparts distinct chemical and physical properties. This combination can result in unique biological activities and material properties not observed in other similar compounds.
Propriétés
Numéro CAS |
184916-27-6 |
|---|---|
Formule moléculaire |
C32H52N2O2 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
2-tetracosanoylphthalazin-1-one |
InChI |
InChI=1S/C32H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-31(35)34-32(36)30-26-24-23-25-29(30)28-33-34/h23-26,28H,2-22,27H2,1H3 |
Clé InChI |
DDEWSHISGLWPMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


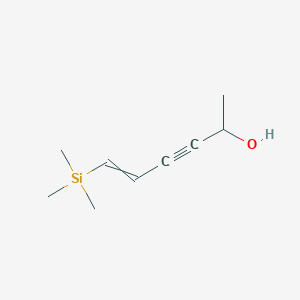
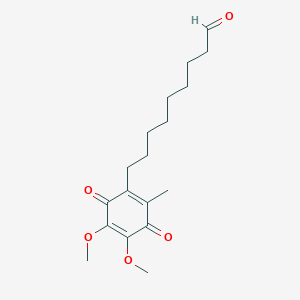

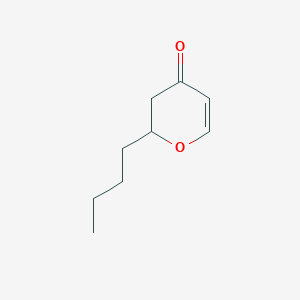

![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
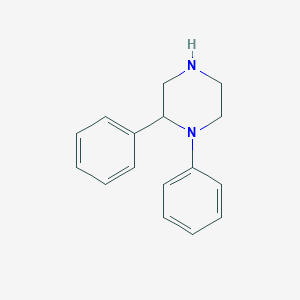
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
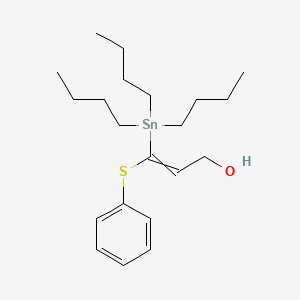

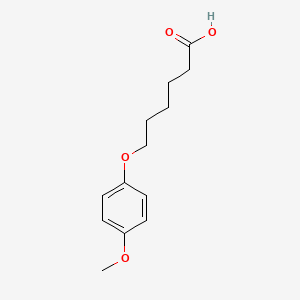
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

